molecular formula C9H8FN B2363505 7-Fluoro-2-methyl-1H-indole CAS No. 432025-24-6

7-Fluoro-2-methyl-1H-indole

Cat. No. B2363505
CAS RN: 432025-24-6
M. Wt: 149.168
InChI Key: KGIYTULTJAPITB-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1H-indole is a compound that has been identified as an inhibitor of biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It has been used to synthesize antiviral compounds against Pseudomonas aeruginosa and Staphylococcus aureus along with the creation of immunomodulators .


Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-methyl-1H-indole is similar to that of other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-2-methyl-1H-indole include a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis:

7-Fluoroindole serves as a valuable raw material and intermediate in organic synthesis. Researchers utilize it to construct more complex molecules through various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Its fluorine substitution at the 7-position introduces reactivity and selectivity, making it a versatile building block .

Pharmaceuticals:

The pharmaceutical industry explores 7-fluoroindole derivatives for drug development. These derivatives can modulate biological targets, including receptors, enzymes, and transporters. Researchers investigate their potential as anticancer agents, anti-inflammatory drugs, or treatments for neurological disorders. The fluorine substitution may enhance bioavailability and metabolic stability .

Agrochemicals:

7-Fluoroindole derivatives play a role in agrochemical research. Scientists study their pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s unique fluorine substitution could impact its efficacy against pests and pathogens .

Dyestuffs:

In the field of dye chemistry, 7-fluoroindole contributes to the synthesis of novel dyes and pigments. Its incorporation into dye structures can alter color, solubility, and stability. Researchers explore its potential for applications in textiles, printing, and other industries .

Plant Hormones:

Indole compounds, including 7-fluoroindole, are relevant to plant biology. Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan degradation. While 7-fluoroindole is not IAA itself, its structural similarity to indole suggests potential interactions with plant receptors or pathways. Investigating its effects on plant growth, stress responses, and development is an active area of research .

Multicomponent Reactions:

Recent studies highlight the use of indole derivatives, including 7-fluoroindole, in multicomponent reactions (MCRs). These reactions allow efficient synthesis of diverse heterocyclic compounds. Researchers have employed 7-fluoroindole as a key component in MCRs, leading to the creation of structurally complex molecules .

properties

IUPAC Name

7-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYTULTJAPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methyl-1H-indole

CAS RN

432025-24-6
Record name 7-fluoro-2-methyl-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1600 ml of a 0.5M solution of isopropenylmagnesium bromide in THF are cooled to −25° C. under an argon atmosphere, a solution of 37.65 g of 2-fluoronitrobenzene in 250 ml of THF is then added dropwise and the mixture is left stirring at −20° C. for 1 hour. The reaction mixture is poured into a saturated NH4Cl solution, the aqueous phase is extracted with ether and the combined organic phases are concentrated under vacuum. The residue is taken up in water and extracted with DCM, the organic phase is washed with water and with a saturated NaCl solution and dried over MgSO4, and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with a cyclohexane/EtOAc mixture (95/5; v/v). 12.35 g of the expected compound are obtained.
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